![molecular formula C23H29Br B14519239 1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene CAS No. 62856-58-0](/img/structure/B14519239.png)
1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a prop-1-en-1-yl group linked to an octylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene typically involves the reaction of 4-bromobenzaldehyde with an appropriate alkene under specific conditions. One common method involves the use of a base such as butylamine in acetic acid, followed by sonication at elevated temperatures to achieve the desired product . The reaction mixture is then poured into ice water, and the precipitate is filtered off, washed with water, and recrystallized from ethanol to obtain pure crystals .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of intermediates that can undergo further reactions. The compound’s effects are mediated through its ability to form stable intermediates and its reactivity towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: Similar structure but with a nitro group instead of an octylphenyl group.
1-Bromo-4-prop-2-enyl-benzene: Lacks the octylphenyl substitution, making it less complex.
Uniqueness
1-Bromo-4-[2-(4-octylphenyl)prop-1-en-1-yl]benzene is unique due to the presence of the octylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62856-58-0 |
|---|---|
Molecular Formula |
C23H29Br |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-octylphenyl)prop-1-enyl]benzene |
InChI |
InChI=1S/C23H29Br/c1-3-4-5-6-7-8-9-20-10-14-22(15-11-20)19(2)18-21-12-16-23(24)17-13-21/h10-18H,3-9H2,1-2H3 |
InChI Key |
IAZULQMKTICJPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


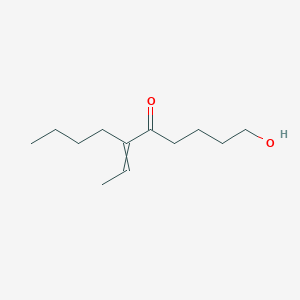

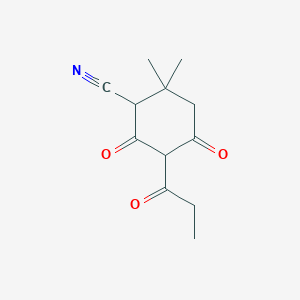
![7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14519168.png)
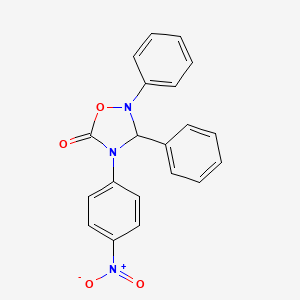
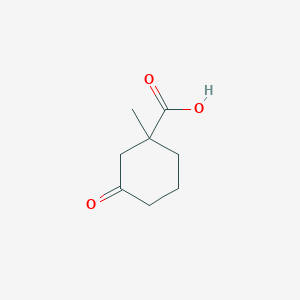
![5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid](/img/structure/B14519188.png)
![N-[4-(2-Aminoethyl)phenyl]nitramide](/img/structure/B14519191.png)
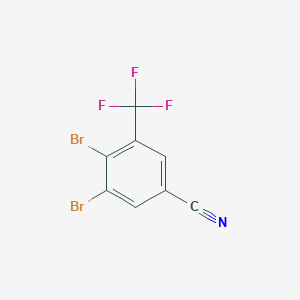
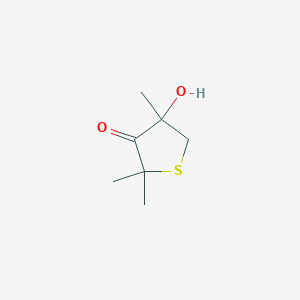
![1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14519202.png)
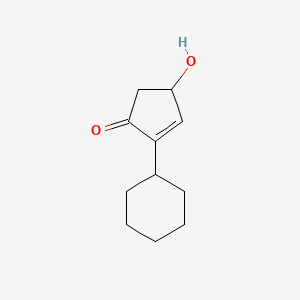
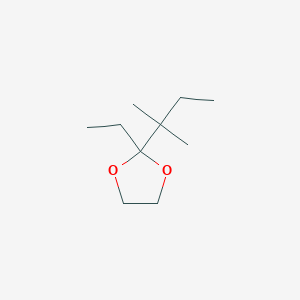
![3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene](/img/structure/B14519211.png)
